NI-42

Catalog No.
S537137
CAS No.
M.F
C18H15N3O3S
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NI-42

Product Name

NI-42

IUPAC Name

4-cyano-N-(1,3-dimethyl-2-oxoquinolin-6-yl)benzenesulfonamide

Molecular Formula

C18H15N3O3S

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C18H15N3O3S/c1-12-9-14-10-15(5-8-17(14)21(2)18(12)22)20-25(23,24)16-6-3-13(11-19)4-7-16/h3-10,20H,1-2H3

InChI Key

BMVCSXFOQPYKKC-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N)N(C1=O)C

Solubility

Soluble in DMSO

Synonyms

NI-42; NI 42; NI42.

Canonical SMILES

CC1=CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C#N)N(C1=O)C

Description

The exact mass of the compound 4-Cyano-N-(1,2-dihydro-1,3-dimethyl-2-oxo-6-quinolinyl)benzenesulfonamide is 353.0834 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NI-42 is a nickel-based compound that exhibits unique properties due to its specific chemical composition and structure. Nickel, a transition metal, is known for its versatile oxidation states, primarily +2 and +3, which play a crucial role in its reactivity and applications. NI-42 is characterized by its low thermal expansion coefficient, making it suitable for precision instruments and applications requiring dimensional stability across temperature variations.

NI-42 acts as a selective inhibitor of the bromodomain domain within BRPF proteins []. Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones, which are the proteins that package DNA in the nucleus. By binding to the bromodomain, NI-42 disrupts its interaction with acetylated histones, thereby affecting chromatin remodeling and gene expression []. This makes NI-42 a valuable tool for researchers to study the role of BRPF proteins in various biological processes.

The chemical behavior of NI-42 can be understood through various reactions involving nickel. Nickel compounds typically participate in several types of reactions:

  • Oxidation-Reduction Reactions: Nickel can exist in multiple oxidation states (Ni^0, Ni^2+, Ni^3+), facilitating redox reactions. For instance, the conversion of nickel(II) sulfate to nickel(III) oxide involves oxidation processes that are essential in battery technologies .
  • Coordination Chemistry: NI-42 can form complex compounds with ligands, which can alter its reactivity and stability. Nickel complexes often undergo ligand substitution reactions that are crucial in catalysis .
  • Catalytic Reactions: Nickel serves as a catalyst in various organic transformations, including hydrogenation and cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds .

Nickel plays an essential role in biological systems, particularly in enzymatic functions. Certain nickel-containing enzymes, such as urease and hydrogenase, are critical for metabolic processes. These enzymes utilize nickel ions to facilitate the conversion of substrates into products through mechanisms that often involve electron transfer and coordination chemistry . The biological activity of nickel compounds is also linked to their potential toxicity; excessive exposure can lead to adverse health effects.

The synthesis of NI-42 can be approached through several methods:

  • Chemical Vapor Deposition: This method allows for the deposition of nickel films on substrates, which is useful for electronic applications.
  • Solvothermal Synthesis: Involves heating nickel precursors in a solvent under pressure, leading to the formation of crystalline structures with controlled morphologies.
  • Electrodeposition: A technique used to deposit nickel onto conductive surfaces from a solution containing nickel ions, commonly employed in electroplating processes.

These methods enable the production of NI-42 with specific properties tailored for various applications.

NI-42 finds utility in several fields:

  • Electronics: Due to its low thermal expansion coefficient, it is used in precision instruments and electronic components.
  • Catalysis: Nickel compounds are widely used as catalysts in organic synthesis and industrial processes.
  • Batteries: Nickel is a critical component in rechargeable batteries, contributing to their efficiency and performance .

Studies on the interactions of NI-42 with other compounds reveal its potential as a catalyst and its role in various chemical processes. Interaction studies often focus on:

  • Ligand Binding: Understanding how different ligands interact with nickel can provide insights into its catalytic properties.
  • Redox Behavior: Investigating the redox reactions involving NI-42 helps elucidate its behavior in biological systems and industrial applications.

These studies contribute to optimizing the use of NI-42 in practical applications.

Several compounds share similarities with NI-42 due to their nickel content or structural characteristics. Here are some notable examples:

CompoundCompositionUnique Features
Nickel(II) SulfateNiSO₄Commonly used in electroplating and batteries
Nickel(II) OxideNiOImportant for catalysis and battery applications
Nickel(III) HydroxideNi(OH)₃Used as a cathode material in rechargeable batteries
Nickel TetracarbonylNi(CO)₄Volatile compound used in purification processes

NI-42 stands out due to its specific low expansion properties, making it particularly suitable for high-precision applications where dimensional stability is critical.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

353.08341252 g/mol

Monoisotopic Mass

353.08341252 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
Design of a Biased Potent Small Molecule Inhibitor of the Bromodomain and PHD Finger-Containing (BRPF) Proteins Suitable for Cellular and in Vivo Studies

Explore Compound Types